

Spectroscopic data of Ethyl 1,3-benzothiazole-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 1,3-benzothiazole-2-carboxylate

Cat. No.: B186307

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Data of **Ethyl 1,3-benzothiazole-2-carboxylate**

Introduction

Ethyl 1,3-benzothiazole-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Benzothiazole derivatives are known for a wide spectrum of biological activities, serving as foundational scaffolds in the development of new therapeutic agents.^[1] The unambiguous structural confirmation of such molecules is a critical prerequisite for any further investigation, including biological screening, quantitative structure-activity relationship (QSAR) studies, and clinical development.

This guide provides a comprehensive analysis of the core spectroscopic data used to characterize **Ethyl 1,3-benzothiazole-2-carboxylate**. We will delve into Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus will be not only on the presentation of data but on the underlying principles and experimental rationale, offering a self-validating system for structural elucidation that aligns with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

Molecular Structure and Atom Numbering

A clear understanding of the molecular architecture is essential for assigning spectroscopic signals. The structure of **Ethyl 1,3-benzothiazole-2-carboxylate**, with conventional atom numbering for NMR assignment, is presented below. This numbering scheme will be used throughout this guide.

Caption: Molecular structure of **Ethyl 1,3-benzothiazole-2-carboxylate**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone for elucidating the structure of organic molecules, providing precise information about the chemical environment and connectivity of protons.

Data Summary

The following table summarizes the expected ¹H NMR spectral data for **Ethyl 1,3-benzothiazole-2-carboxylate**, recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~8.15	d	~8.0	1H	H-4
~7.95	d	~8.0	1H	H-7
~7.55	t	~7.6	1H	H-5 or H-6
~7.45	t	~7.6	1H	H-6 or H-5
4.55	q	7.1	2H	O-CH ₂ -CH ₃
1.48	t	7.1	3H	O-CH ₂ -CH ₃

Expert Interpretation

The ¹H NMR spectrum provides a clear signature for the molecule.

- Aromatic Region (δ 7.40-8.20 ppm): The four protons on the benzo-fused ring appear as distinct signals in the downfield region, a characteristic of aromatic protons. The protons at positions 4 and 7 (H-4, H-7) are adjacent to the electron-withdrawing heteroatoms (N and S) and the thiazole ring, causing them to be deshielded and appear furthest downfield (~8.15 and ~7.95 ppm). They appear as doublets due to coupling with their single respective neighbors (H-5 and H-6). The protons at positions 5 and 6 (H-5, H-6) are more shielded and appear slightly upfield as triplets (~7.55 and ~7.45 ppm), each being split by their two aromatic neighbors.
- Ethyl Ester Group (δ 1.40-4.60 ppm): This group gives two characteristic signals. The methylene protons (O-CH₂-CH₃) are adjacent to the electron-withdrawing ester oxygen, causing them to resonate significantly downfield at ~4.55 ppm. The signal is a quartet, as these two protons are split by the three neighboring methyl protons ($n+1 = 3+1 = 4$). Conversely, the terminal methyl protons (O-CH₂-CH₃) are more shielded and appear upfield at ~1.48 ppm. This signal is a triplet, as these three protons are split by the two neighboring methylene protons ($n+1 = 2+1 = 3$). The characteristic quartet-triplet pattern with a 2:3 integration ratio is a definitive indicator of an ethyl group.

Experimental Protocol: ¹H NMR Acquisition

The causality behind this protocol is to ensure high-resolution data, free from contaminants, with accurate chemical shift referencing.

- Sample Preparation: Weigh approximately 5-10 mg of **Ethyl 1,3-benzothiazole-2-carboxylate**. Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃, 99.8 atom % D). The choice of CDCl₃ is based on its excellent solubilizing power for moderately polar organic compounds and its single, well-defined residual solvent peak (δ 7.26 ppm) that does not interfere with analyte signals.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS is chosen because it is chemically inert, volatile (easily removed), and its 12 equivalent protons give a single, sharp signal at 0.00 ppm, providing a reliable reference point.^[2]
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength improves signal dispersion and resolution, which is crucial for resolving the complex multiplets in the aromatic region.

- Parameters:
 - Pulse Angle: 30-45 degrees (to ensure full relaxation between scans).
 - Acquisition Time: ~4 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 16-32 scans (to improve signal-to-noise ratio).
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative proton ratios.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. In standard proton-decoupled mode, each unique carbon atom gives a single peak, allowing for a direct count of non-equivalent carbons.

Data Summary

The following table summarizes the expected ¹³C NMR spectral data. Chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~160.5	Quaternary	C=O (Ester)
~158.0	Quaternary	C-2 (Thiazole)
~153.0	Quaternary	C-7a
~135.0	Quaternary	C-3a
~127.5	Tertiary (CH)	C-5 or C-6
~127.0	Tertiary (CH)	C-6 or C-5
~125.0	Tertiary (CH)	C-4
~122.0	Tertiary (CH)	C-7
62.5	Secondary (CH ₂)	O-CH ₂ -CH ₃
14.2	Primary (CH ₃)	O-CH ₂ -CH ₃

Expert Interpretation

The ^{13}C spectrum confirms the presence of 10 unique carbon environments, consistent with the molecular structure.

- **Quaternary Carbons:** Four signals are observed for carbons lacking directly attached protons. The ester carbonyl carbon (C=O) is the most deshielded, appearing around δ 160.5 ppm due to the strong electron-withdrawing effect of the two oxygen atoms.^[3] The C-2 carbon, bonded to both nitrogen and sulfur, is also significantly downfield (~158.0 ppm). The two carbons at the ring fusion (C-7a and C-3a) appear at ~153.0 and ~135.0 ppm, respectively.
- **Aromatic CH Carbons:** Four distinct signals appear in the typical aromatic region (δ 120-130 ppm), corresponding to C-4, C-5, C-6, and C-7.
- **Ethyl Ester Carbons:** The methylene carbon (O-CH₂) is observed around δ 62.5 ppm, shifted downfield by the adjacent oxygen. The terminal methyl carbon (-CH₃) is highly shielded and appears far upfield at δ 14.2 ppm.^[4]

Experimental Protocol: ^{13}C NMR Acquisition

This protocol is designed for optimal sensitivity and resolution for ^{13}C , which is inherently less sensitive than ^1H due to the low natural abundance of the ^{13}C isotope (~1.1%).

- Sample Preparation: Use the same sample prepared for ^1H NMR. A slightly higher concentration (15-25 mg) may be beneficial to reduce acquisition time.
- Data Acquisition: Acquire the spectrum on a 400 MHz spectrometer (operating at ~100 MHz for ^{13}C). The experiment should be run in proton-decoupled mode to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE), which enhances signal intensity.
- Parameters:
 - Pulse Angle: 45 degrees.
 - Acquisition Time: ~1.5 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 512-1024 scans (a higher number is required due to the low sensitivity of the ^{13}C nucleus).
- Data Processing: Apply a Fourier transform with an exponential line broadening of ~1-2 Hz to improve the signal-to-noise ratio. Phase correct the spectrum and reference it to the central peak of the CDCl_3 triplet at δ 77.16 ppm.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Data Summary

Frequency (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
3100-3000	Medium-Weak	C-H Stretch	Aromatic C-H
2980-2850	Medium-Weak	C-H Stretch	Aliphatic C-H
~1730	Strong	C=O Stretch	Ester Carbonyl
~1600 & ~1470	Medium	C=C / C=N Stretch	Aromatic/Thiazole Ring
~1250	Strong	C-O Stretch	Ester C-O

Expert Interpretation

The IR spectrum confirms the key functional groups of **Ethyl 1,3-benzothiazole-2-carboxylate**.

- **Carbonyl Stretch (C=O):** The most prominent peak in the spectrum is a strong, sharp absorption around 1730 cm⁻¹. This is the characteristic stretching frequency for the carbonyl group of an α,β -unsaturated or aromatic ester.^{[6][7]} Its high intensity is due to the large change in dipole moment during the vibration.
- **Ring Vibrations (C=C / C=N):** Absorptions around 1600 cm⁻¹ and 1470 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the fused aromatic and thiazole ring system.^[8]
- **C-O Stretch:** A strong band around 1250 cm⁻¹ corresponds to the C-O single bond stretch of the ester group.
- **C-H Stretches:** Weaker bands above 3000 cm⁻¹ are indicative of aromatic C-H stretching, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the ethyl group.

Experimental Protocol: IR Data Acquisition

- **Sample Preparation (Attenuated Total Reflectance - ATR):** Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond). Apply pressure using the anvil to ensure good contact between the sample and the crystal. ATR is a modern, preferred method as it requires minimal sample preparation.

- Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it is subtracted from the sample spectrum to remove any signals from atmospheric CO₂ and H₂O.
- Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
- Data Processing: The instrument software automatically performs the background subtraction. The resulting spectrum displays transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation.

Data Summary (Electron Ionization - EI)

m/z (mass-to-charge ratio)	Proposed Fragment	Formula
207	[M] ⁺	[C ₁₀ H ₉ NO ₂ S] ⁺
162	[M - OC ₂ H ₅] ⁺	[C ₈ H ₄ NOS] ⁺
134	[M - OC ₂ H ₅ - CO] ⁺	[C ₇ H ₄ NS] ⁺
77	[C ₆ H ₅] ⁺	[C ₆ H ₅] ⁺

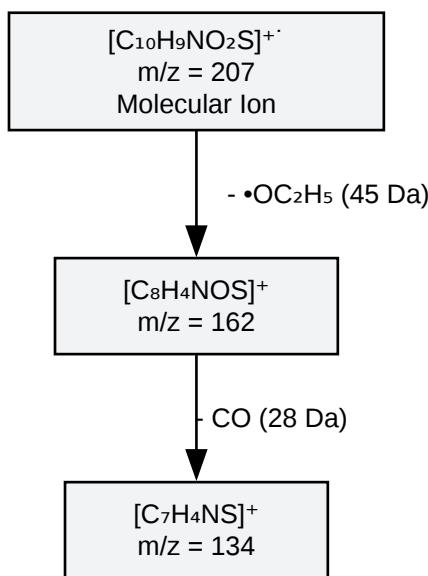
Expert Interpretation and Fragmentation Pathway

Under Electron Ionization (EI), the molecule is ionized to form a molecular ion (M⁺), which then undergoes fragmentation. The fragmentation pattern is a molecular fingerprint.

- Molecular Ion Peak ([M]⁺): The peak at m/z 207 corresponds to the molecular weight of the compound (207.25 g/mol), confirming its elemental composition.[\[9\]](#)
- Primary Fragmentation: The most significant fragmentation pathway for esters is the cleavage of the C-O single bond.[\[10\]](#) The molecule loses an ethoxy radical (•OC₂H₅, mass

45) to form a very stable benzothiazole-2-carbonylium cation at m/z 162. This is often the base peak (the most intense peak) in the spectrum.

- Secondary Fragmentation: This acylium ion (m/z 162) can then lose a neutral carbon monoxide molecule (CO, mass 28) to form the benzothiazolyl cation at m/z 134. This is a common fragmentation pattern for aromatic carbonyl compounds.[11]



[Click to download full resolution via product page](#)

Caption: Primary fragmentation pathway for **Ethyl 1,3-benzothiazole-2-carboxylate** in EI-MS.

Experimental Protocol: EI-MS Acquisition

- Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or via a Gas Chromatograph (GC) inlet if the compound is sufficiently volatile and thermally stable.
- Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV). This energy is standardized across instruments to allow for the comparison of fragmentation patterns with library spectra.
- Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

- **Detection:** The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Integrated Spectroscopic Analysis: A Self-Validating System

No single technique provides the complete structural picture. The true power of spectroscopic analysis lies in the integration of data from these complementary methods.

- MS provides the molecular formula (from the molecular ion peak).
- IR confirms the presence of key functional groups (ester C=O, aromatic ring).
- ^{13}C NMR gives a count of unique carbons and identifies their electronic environment (carbonyl, aromatic, aliphatic).
- ^1H NMR reveals the precise connectivity and spatial relationships of protons, allowing for the assembly of the molecular puzzle pieces identified by the other techniques.

The data presented in this guide forms a cohesive and self-validating system. The molecular weight from MS is consistent with the number and types of carbons and protons seen in NMR. The functional groups identified by IR (ester) are confirmed by the characteristic carbonyl carbon and the ethyl group signals in the NMR spectra. The aromatic signals in both ^1H and ^{13}C NMR are consistent with the benzothiazole core, and the fragmentation in the mass spectrum logically follows from the structure assembled via NMR. Together, this dataset unambiguously confirms the structure of **Ethyl 1,3-benzothiazole-2-carboxylate**.

References

- The Royal Society of Chemistry. (n.d.). Supplementary Information. RSC.
- Human Metabolome Database. (n.d.). ^{13}C NMR Spectrum (1D, 25.16 MHz, CDCl_3 , experimental) (HMDB0033967). HMDB.
- Asrondkar, A. L., et al. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. *Der Pharma Chemica*, 7(4), 225-227.
- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
- Reich, H. J. (2021). Organic Chemistry Data: NMR Spectroscopy :: ^{13}C NMR Chemical Shifts. ACS Division of Organic Chemistry.

- Al-Ayed, A. S. (2012). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-heterocyclic Compounds. International Journal of Organic Chemistry, 2, 266-273.
- Al-Masoudi, W. A. (2015). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Al-Qadisiyah University.
- Gable, K. (n.d.). ¹³C NMR Chemical Shifts. Oregon State University.
- Al-Soud, Y. A. (2007). Synthesis and characterization of some new derivatives of 2-mercaptop benzothiazole and evaluation their biological activity. National Journal of Chemistry, 26, 247-258.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values.
- PubChem. (n.d.). Ethyl benzoate. National Center for Biotechnology Information.
- Alsoghier, H. M., et al. (2021). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Results in Chemistry, 3, 100088.
- Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups.
- University of Arizona. (n.d.). Fragmentation Processes.
- ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole.
- ResearchGate. (n.d.). ¹H NMR chemical shifts of 2-(2-benzothiazolylthio)ethyl acrylate (1, 2)....

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. derpharmachemica.com [derpharmachemica.com]
- 2. rsc.org [rsc.org]
- 3. compoundchem.com [compoundchem.com]
- 4. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]

- 8. repository.qu.edu.iq [repository.qu.edu.iq]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. pharmacy180.com [pharmacy180.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- To cite this document: BenchChem. [Spectroscopic data of Ethyl 1,3-benzothiazole-2-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b186307#spectroscopic-data-of-ethyl-1-3-benzothiazole-2-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com